Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate

Übersicht

Beschreibung

“Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate” is a useful research chemical compound . It is used as a halogenated compound for proteomics research and also as intermediates in pharmaceuticals and chemical research .

Molecular Structure Analysis

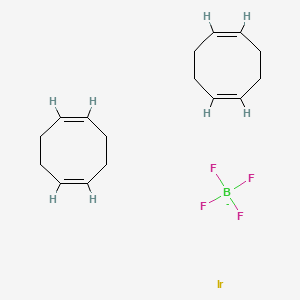

The molecular formula of “Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate” is C16H24BF4Ir . The SMILES string representation is [Ir+].F [B-] (F) (F)F.C1CC=CCCC=C1.C2CC=CCCC=C2 .Physical And Chemical Properties Analysis

“Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate” is a dark red solid . It has a molecular weight of 495.38 . It should be stored under argon gas at all times . The melting point is between 32-48 °C .Wissenschaftliche Forschungsanwendungen

Deuterium Exchange Catalysis

Bis(triorganophosphine)(cyclooctadiene)iridium(I) tetrafluoroborates have been effectively used for deuterium exchange in various aromatic substrates, showing comparable efficiencies to pre-catalysts in deuterium exchange processes. This application highlights its role in facilitating isotopic labelling and molecular transformations in organic chemistry (Ellames et al., 2001).

Catalysis in Arylborylation

Iridium(I) salicylaldiminato-cyclooctadiene complexes have been synthesized and utilized as catalysts for arylborylation through C-H activation. These complexes have achieved high yields in the borylation of benzene, demonstrating their efficiency and recyclability in catalysis (Yinghuai et al., 2007).

Ligand Coordination and Metal-Metal Bonding

Research has explored the coordination of bis(imidazolidine) with iridium and palladium, including the formation of diiridium complexes. This study contributes to understanding the coordination chemistry and metal-metal interactions in organometallic compounds (Valdés et al., 2013).

C-H Borylation of Arenes and Heteroarenes

Bis(η4-1,5-cyclooctadiene)-di μ-methoxy-diiridium(I) has been utilized in the C-H borylation of arenes and heteroarenes, forming aryl and heteroaryl boron derivatives. This application is significant in the synthesis of complex organic molecules (Ishiyama et al., 2005).

Hydrogen Isotope Exchange

Iridium(I) complexes have been used for hydrogen isotope exchange in aromatic substrates, including benzyl ketones. This application is particularly relevant in the field of isotopic labelling for chemical and pharmaceutical research (Herbert et al., 2005).

Catalysis of Intramolecular Hydroamination

Cationic rhodium(I) and iridium(I) complexes have been synthesized and used as catalysts for intramolecular hydroamination, demonstrating improved catalytic activity with specific counter-ions. This research contributes to the development of more efficient catalytic systems (Dabb et al., 2009).

Reversible Hydrogen Binding

An iridium-pyridylpyrrolide complex has exhibited the ability for reversible hydrogen binding, forming dihydride complexes without hydrogenation of the ligand. This finding is significant in the study of hydrogen storage and transfer (Searles et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.BF4.Ir/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1;/b2*2-1-,8-7-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVHFEXIVQSRNV-QMDOQEJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BF4Ir- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate | |

CAS RN |

35138-23-9 | |

| Record name | Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2652960.png)

![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2652966.png)

![N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2652971.png)